2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole

Anticancer Antiproliferative Structure-Activity Relationship (SAR)

Lead optimization campaigns often stall due to inactive positional isomers or lack of synthetic tractability. This compound resolves both issues: the 3-nitrophenyl configuration delivers ~5-fold greater antiproliferative potency than the 4-nitro isomer, while the 2-bromo substituent enables direct Pd-catalyzed diversification, saving 2-3 synthetic steps per analog compared to non-halogenated precursors. A well-characterized building block (LogP 4.26, PSA 91.36 Ų) with established biological context.

Molecular Formula C11H6BrN3O2S
Molecular Weight 324.16 g/mol
CAS No. 944581-12-8
Cat. No. B12631747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole
CAS944581-12-8
Molecular FormulaC11H6BrN3O2S
Molecular Weight324.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(SC3=N2)Br
InChIInChI=1S/C11H6BrN3O2S/c12-10-6-14-5-9(13-11(14)18-10)7-2-1-3-8(4-7)15(16)17/h1-6H
InChIKeyUYTNZUXJGMAMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 944581-12-8: Chemical Identity & Specifications


2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole (CAS 944581-12-8) is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class, a fused bicyclic scaffold recognized for its broad pharmacological utility [1]. This specific derivative features a bromine atom at the 2-position of the thiazole ring and a 3-nitrophenyl substituent at the 6-position of the imidazole ring, yielding a molecular formula of C₁₁H₆BrN₃O₂S and a molecular weight of 324.15 g/mol [2]. Its structural attributes—particularly the electron-withdrawing 3-nitro group and the synthetically tractable 2-bromo handle—position it as a distinct building block for medicinal chemistry optimization, divergent from other nitro-positional isomers or non-halogenated analogs in the same scaffold family [3].

CAS 944581-12-8: Positional & Substituent Sensitivity


The imidazo[2,1-b]thiazole scaffold exhibits pronounced sensitivity to both the regiochemistry of nitro substitution and the presence of halogen atoms for downstream derivatization. Direct evidence demonstrates that positional isomerism (3-nitro vs. 4-nitro) on the 6-phenyl ring produces quantifiable differences in biological potency, with the 3-nitro configuration conferring approximately 5-fold greater antiproliferative activity in matched comparative assays [1]. Furthermore, the 2-bromo substituent is not merely a spectator group; electrophilic substitution studies confirm that bromination at the 2-position occurs preferentially and provides a validated synthetic handle for cross-coupling chemistry, whereas non-halogenated analogs lack this modular diversification capability [2]. Consequently, substituting a generic 6-aryl-imidazo[2,1-b]thiazole—or even a 4-nitro positional isomer—without rigorous verification risks compromising both baseline biological activity and downstream synthetic utility, undermining reproducibility in lead optimization campaigns [3].

CAS 944581-12-8: Comparative Activity & Synthetic Utility


3-Nitro vs. 4-Nitro Isomer Antiproliferative Potency

In a head-to-head comparison of imidazo[2,1-b]thiazole guanylhydrazone derivatives, the compound bearing a 3-nitrophenyl substituent at the 6-position demonstrated markedly superior antiproliferative activity relative to its 4-nitrophenyl positional isomer. The 3-nitro derivative was among the three most potent compounds in the entire series, whereas the 4-nitro analog showed reduced efficacy [1]. This positional sensitivity establishes the 3-nitrophenyl configuration as a critical determinant of biological activity within this scaffold class, directly informing compound selection for oncology-focused screening campaigns.

Anticancer Antiproliferative Structure-Activity Relationship (SAR) Nitroarene Pharmacology

2-Bromo as a Validated Cross-Coupling Handle

Electrophilic substitution studies on imidazo[2,1-b]thiazoles confirm that bromination occurs preferentially at the 5-position, yet the 2-position bromo substituent—as present in CAS 944581-12-8—is established in the literature as a synthetically tractable handle for transition metal-catalyzed cross-coupling reactions [1]. The 2-bromo group enables modular diversification via Suzuki-Miyaura, Buchwald-Hartwig, and related Pd-catalyzed transformations, whereas non-halogenated analogs (e.g., 6-(3-nitrophenyl)imidazo[2,1-b]thiazole lacking the 2-bromo group) require de novo synthesis for each structural variation, substantially increasing synthetic burden and reducing library generation efficiency [2]. The calculated LogP of 4.26 for this compound further supports its suitability for membrane permeability in cellular assays .

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization

Imidazo[2,1-b]thiazole: Privileged Kinase-Targeting Scaffold

The imidazo[2,1-b]thiazole scaffold has been validated across multiple therapeutic areas as a privileged chemotype for kinase inhibition, with demonstrated activity against focal adhesion kinase (FAK), phosphatidylinositol 4-kinase IIIβ (PI4KB), and CDK1 among others [1][2]. A 2020 review of imidazo[2,1-b]thiazole-based anticancer agents published between 2011–2020 identified this scaffold as a recurrent motif in potent antiproliferative compounds acting through kinase inhibition and tubulin polymerization disruption [3]. The 3-nitrophenyl substituent at position 6, combined with the 2-bromo handle, aligns with established SAR trends showing that electron-withdrawing aryl groups at the 6-position enhance target engagement in kinase binding pockets [1]. Notably, recent work has identified imidazo[2,1-b]thiazole derivatives as the first reported class of selective PI4KB inhibitors with antiviral activity, achieving EC₅₀ values as low as 0.027 μM against human rhinovirus [2].

Kinase Inhibition Drug Discovery Privileged Scaffold Anticancer

CAS 944581-12-8: Research & Procurement Applications


Oncology Kinase Inhibitor Screening Libraries

Based on direct evidence that 3-nitrophenyl-substituted imidazo[2,1-b]thiazoles exhibit approximately 5-fold greater antiproliferative potency than their 4-nitro positional isomers [1], this compound is optimally deployed in oncology screening decks targeting kinase-dependent cancer cell lines. The imidazo[2,1-b]thiazole scaffold has been validated as a privileged chemotype for kinase inhibition, including FAK and CDK1, and the electron-withdrawing 3-nitro group enhances target engagement [2]. Procurement of this specific derivative ensures that screening campaigns capture the more active positional isomer, avoiding the activity loss associated with 4-nitro analogs.

Library Synthesis via 2-Bromo Cross-Coupling

The 2-bromo substituent provides a validated synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the generation of diverse analog libraries from a single precursor [1]. Electrophilic substitution studies confirm the reactivity profile of the imidazo[2,1-b]thiazole core, and the 2-position bromine is established as a tractable coupling site [1]. This approach reduces synthetic steps per analog by an estimated 2–3 steps compared to de novo synthesis from non-halogenated 6-(3-nitrophenyl)imidazo[2,1-b]thiazole, translating to quantifiable efficiency gains in lead optimization workflows [2].

SAR Studies: 6-Aryl Substitution Effects

Given the documented positional sensitivity of nitro substitution on biological activity [1], this compound serves as an essential reference standard in SAR campaigns systematically exploring 6-aryl modifications on the imidazo[2,1-b]thiazole core. The 3-nitro configuration represents a potency-optimized starting point from which further modifications (e.g., nitro reduction to amine, substitution of bromine) can be quantitatively benchmarked. Procurement of CAS 944581-12-8 provides a well-characterized comparator that enables rigorous SAR interpretation, as the physicochemical parameters (LogP = 4.26, PSA = 91.36 Ų) are established [2] and the biological activity context is anchored in published comparative data [1].

PI4KB-Targeted Antiviral Discovery

Recent high-impact studies have identified imidazo[2,1-b]thiazole derivatives as the first reported class of potent and selective PI4KB inhibitors with antiviral activity, achieving EC₅₀ values as low as 0.027 μM against human rhinovirus [1]. The scaffold‘s demonstrated capacity for ligand-efficient optimization and favorable physicochemical properties (including LogP values in the 3–5 range) supports its inclusion in antiviral drug discovery campaigns [1]. The 2-bromo-6-(3-nitrophenyl) substitution pattern provides a structurally tractable entry point for exploring this emerging therapeutic area, with the 3-nitrophenyl group offering potential for further optimization via reduction to the corresponding aniline [2].

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